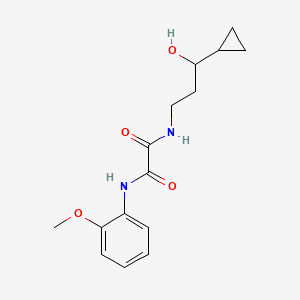
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide, also known as CX-5461, is a small molecule inhibitor that has gained significant attention in recent years due to its potential as a therapeutic agent in cancer treatment. CX-5461 is a selective inhibitor of RNA polymerase I, which is responsible for the transcription of ribosomal RNA (rRNA) genes.
Wirkmechanismus
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide selectively inhibits RNA polymerase I by binding to a specific pocket within the enzyme. This binding disrupts the interaction between RNA polymerase I and the DNA template, leading to the inhibition of rRNA synthesis. The downregulation of rRNA synthesis leads to the activation of DNA damage response pathways, including the activation of p53 and the ATM/ATR pathways. This ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide has been shown to have several biochemical and physiological effects in cancer cells. In vitro studies have shown that N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide induces DNA damage response pathways, including the activation of p53 and the ATM/ATR pathways. This leads to cell cycle arrest and apoptosis in cancer cells. N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide has also been shown to induce senescence in cancer cells, which may contribute to its anticancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide in lab experiments is its selectivity for RNA polymerase I, which allows for the specific inhibition of rRNA synthesis. This makes N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide a valuable tool for studying the role of rRNA synthesis in cancer cells. However, one limitation of using N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide in lab experiments is its potential toxicity. N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide has been shown to induce DNA damage response pathways, which may lead to off-target effects in non-cancer cells.
Zukünftige Richtungen
There are several potential future directions for the development of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide as a therapeutic agent. One direction is the development of combination therapies that target multiple pathways in cancer cells. N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide has been shown to synergize with other DNA damage response inhibitors, such as PARP inhibitors, in preclinical studies. Another direction is the development of biomarkers that can predict response to N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide. N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide has been shown to be more effective in cancer cells with high levels of ribosomal DNA transcription, suggesting that ribosomal DNA transcription levels may be a potential biomarker for N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide response. Finally, the development of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide analogs with improved pharmacokinetic properties may improve its efficacy and reduce its potential toxicity.
Synthesemethoden
The synthesis of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide involves several steps, including the reaction of 2-methoxyphenylacetic acid with oxalyl chloride to form 2-methoxyphenylacetyl chloride. This intermediate is then reacted with 3-cyclopropyl-3-hydroxypropylamine to form N-(2-methoxyphenylacetyl)-N-(3-cyclopropyl-3-hydroxypropyl)amine. The final step involves the reaction of this intermediate with oxalic acid to form N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide.
Wissenschaftliche Forschungsanwendungen
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancer, including breast, ovarian, and hematological malignancies. In vitro studies have shown that N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide selectively inhibits RNA polymerase I, leading to the downregulation of rRNA synthesis and the induction of DNA damage response pathways. This ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-N'-(2-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-21-13-5-3-2-4-11(13)17-15(20)14(19)16-9-8-12(18)10-6-7-10/h2-5,10,12,18H,6-9H2,1H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQIQRQRGITFSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCCC(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

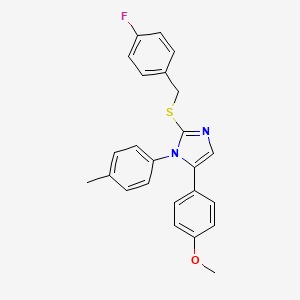
![N-(3-methylbutyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2455592.png)
![2-Chloro-N-methyl-N-[(2-pyrazol-1-yl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B2455593.png)
![4-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2455594.png)
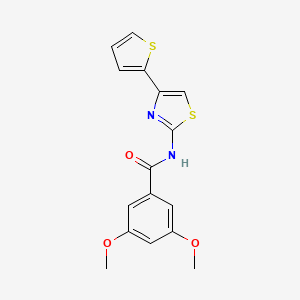
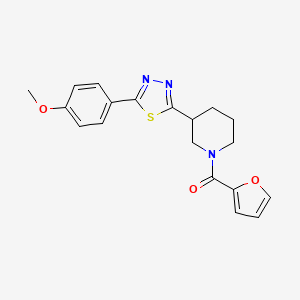


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2455602.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2455603.png)
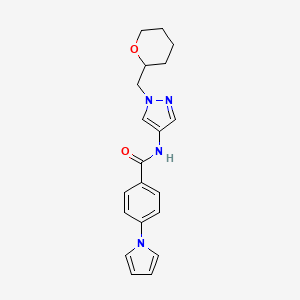
![(4-(4-Fluorophenyl)piperazin-1-yl)(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2455606.png)
![2,3-Dihydrobenzo[b]furan-2-carboxamide](/img/structure/B2455607.png)
